molecular formula C11H20BrNO2 B2691245 tert-Butyl (3-(bromomethyl)cyclopentyl)carbamate CAS No. 2138241-44-6

tert-Butyl (3-(bromomethyl)cyclopentyl)carbamate

Cat. No. B2691245
M. Wt: 278.19
InChI Key: VYWILIRJCAZVBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl (3-(bromomethyl)cyclopentyl)carbamate” is an organic compound with a molecular weight of 278.19 . It is also known by its IUPAC name, tert-butyl N- [3- (bromomethyl)cyclopentyl]carbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h8-9H,4-7H2,1-3H3,(H,13,14) . This indicates that the compound has a bromomethyl group attached to a cyclopentyl ring, which is further connected to a carbamate group.

Scientific Research Applications

Synthesis of Carbocyclic Nucleoside Analogues

Tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate is pivotal in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its utilization demonstrates the potential in creating analogues for nucleosides, contributing to antiviral and anticancer research (Ober et al., 2004).

Curtius Rearrangement for Boc-protected Amines

The compound plays a role in the one-pot Curtius rearrangement process that allows for the efficient synthesis of tert-butyl carbamates from carboxylic acids. This method provides access to protected amino acids, showcasing the compound's utility in peptide synthesis (Lebel & Leogane, 2005).

Atmospheric CO2 Fixation

A novel application involves the cyclizative fixation of atmospheric CO2 by unsaturated amines to form cyclic carbamates bearing an iodomethyl group. This process uses tert-butyl hypoiodite and highlights the role of tert-butyl carbamates in environmental chemistry by capturing CO2 (Takeda et al., 2012).

Spirocyclic Indoline Lactone Synthesis

Base-promoted cyclization of tert-butyl [2-(benzylideneamino)phenyl]acetate leads to the synthesis of spirocyclic lactones, with tert-butyl (3-(bromomethyl)cyclopentyl)carbamate being crucial in the process. This synthesis route highlights the compound's importance in generating bioactive molecular frameworks (Hodges et al., 2004).

Organic Synthesis and Catalysis

Indium(III) halides have been shown to efficiently catalyze the N-tert-butoxycarbonylation of amines, using tert-butyl (3-(bromomethyl)cyclopentyl)carbamate derivatives. This process is significant for the synthesis of N-tert-butyl carbamates, demonstrating versatility in organic synthesis and catalysis (Chankeshwara & Chakraborti, 2006).

properties

IUPAC Name

tert-butyl N-[3-(bromomethyl)cyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h8-9H,4-7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWILIRJCAZVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3-(bromomethyl)cyclopentyl)carbamate

CAS RN

2138241-44-6
Record name tert-butyl N-[3-(bromomethyl)cyclopentyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.